
Diphenyleneiodonium
描述
Diphenyleneiodonium is a chemical compound known for its role as an inhibitor of nicotinamide adenine dinucleotide phosphate oxidase (NOX) and other flavoenzymes. It has a molecular formula of C₁₂H₈I and is often used in scientific research due to its ability to modulate reactive oxygen species (ROS) production .
准备方法
合成路线和反应条件: 二苯撑碘鎓可以通过一个两步过程合成,该过程涉及将 2-氨基联苯转化为 2-碘联苯,然后将 2-碘联苯转化为双(二苯撑碘鎓)硫酸盐 . 反应条件通常涉及在受控温度和压力下使用碘化钠和其他试剂。
工业生产方法: 虽然具体的工业生产方法没有广泛记录,但合成通常遵循与实验室制备类似的路线,只是对规模进行了调整以适应更大的生产量。
化学反应分析
反应类型: 二苯撑碘鎓会发生各种化学反应,包括:
氧化: 它可以通过与 NADH 脱氢酶结合来抑制烟酰胺腺嘌呤二核苷酸 (NADH) 的氧化.
还原: 它可以在还原剂的存在下被还原,尽管具体的还原途径记录较少。
取代: 它可以参与取代反应,特别是涉及卤素交换的反应。
常见试剂和条件:
氧化: 在有利于电子转移的条件下使用 NADH 和其他底物等试剂。
取代: 卤素交换反应可能涉及碘化钠等试剂。
主要产物: 这些反应的主要产物取决于所用试剂和具体条件。 例如,氧化反应通常会导致形成氧化 NADH 产物 .
科学研究应用
二苯撑碘鎓在科学研究中具有广泛的应用:
作用机制
二苯撑碘鎓主要通过抑制包括烟酰胺腺嘌呤二核苷酸磷酸氧化酶在内的黄素酶发挥作用。 这种抑制减少了 ROS 的产生,ROS 在各种细胞过程中至关重要 . 该化合物与这些酶的活性位点结合,阻止其正常功能,从而调节氧化应激途径 .
类似化合物:
阿朴西宁: 另一种烟酰胺腺嘌呤二核苷酸磷酸氧化酶抑制剂,用于类似的研究背景.
2,4-二氯二苯撑碘鎓: 一种具有类似抑制特性的衍生物,但在某些反应中具有更高的活性.
独特性: 二苯撑碘鎓之所以独特,是因为它对多种黄素酶具有很强的抑制作用,并且能够调节细胞内和细胞外 ROS 的产生 . 它在研究应用中的通用性,特别是在研究氧化应激和细胞信号传导方面的通用性,使其与其他类似化合物区分开来。
相似化合物的比较
2,4-Dichlorodiphenyleneiodonium: A derivative with similar inhibitory properties but higher activity in certain reactions.
Uniqueness: this compound is unique due to its strong inhibitory effects on a broad range of flavoenzymes and its ability to modulate both intracellular and extracellular ROS production . Its versatility in research applications, particularly in studying oxidative stress and cellular signaling, sets it apart from other similar compounds.
属性
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXKXRXFBRLLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate) | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00924595 | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-54-2 | |
| Record name | Diphenyleneiodonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyleneiodonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLENEIODONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)
![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)
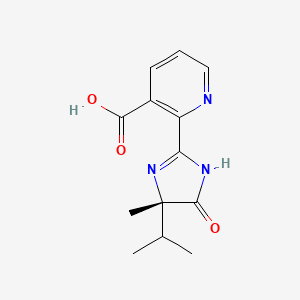

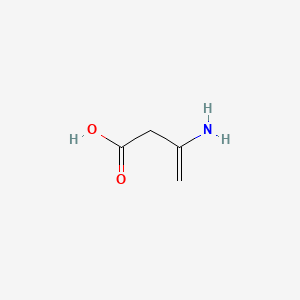
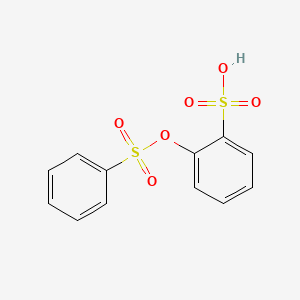



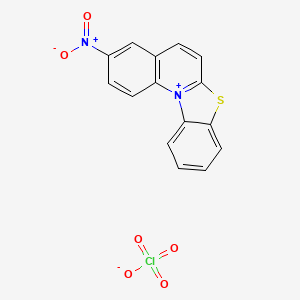


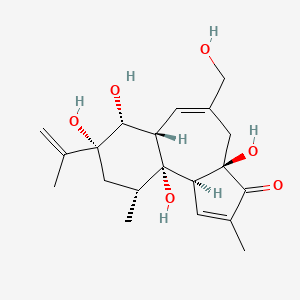
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)
